Varenicline

Description

Varenicline, a partial agonist at α4β2 nicotinic acetylcholine receptors (nAChRs), is FDA-approved for smoking cessation. It reduces nicotine cravings and withdrawal symptoms by mimicking nicotine’s effects at nAChRs while blocking nicotine binding, thereby attenuating reward pathways . Its pharmacokinetic profile includes 90% renal clearance, minimal cytochrome P450 (CYP450) metabolism, and a half-life of ~24 hours, supporting once-daily dosing .

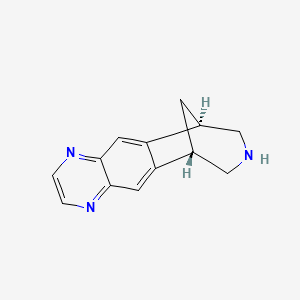

Structure

3D Structure

Properties

IUPAC Name |

(1S,12R)-5,8,14-triazatetracyclo[10.3.1.02,11.04,9]hexadeca-2,4,6,8,10-pentaene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13N3/c1-2-16-13-5-11-9-3-8(6-14-7-9)10(11)4-12(13)15-1/h1-2,4-5,8-9,14H,3,6-7H2/t8-,9+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQSHBVHOMNKWFT-DTORHVGOSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CNCC1C3=CC4=NC=CN=C4C=C23 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]2CNC[C@H]1C3=CC4=NC=CN=C4C=C23 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70891447 | |

| Record name | Varenicline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70891447 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Varenicline | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015398 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

8.77e-02 g/L | |

| Record name | Varenicline | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015398 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

249296-44-4 | |

| Record name | Varenicline [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0249296444 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Varenicline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70891447 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | VARENICLINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W6HS99O8ZO | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | VARENICLINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7591 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Varenicline | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015398 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Preparation Methods

Protected Intermediate Synthesis

Reacting 1-(4,5-diamino-10-aza-tricyclo[6.3.1.0²⁷]dodeca-2(7),3,5-trien-10-yl)-2,2,2-trifluoroethanone with chloroacetaldehyde in dichloromethane/water biphasic system. Key parameters:

-

Temperature: 20–25°C

-

pH: 9.0–10.0 (maintained with aqueous NH₃)

-

Reaction time: 4–6 hours

This step produces the protected triazatetracyclo compound with <1% dimeric impurities, a significant improvement over previous methods.

Deprotection and Final Isolation

The intermediate undergoes basic hydrolysis using 2.5–4.0 equivalents of NaOH in methanol/water (3:1 v/v) at 35–40°C. Patent CN113956255A optimized this step by:

-

Reducing reaction time from 15 to 7.5 hours

-

Implementing gradient cooling (50°C → 20°C over 2 hours)

-

Using methylene chloride/water (2.5:1 mass ratio) for extraction

The final API purity exceeds 99.5% with residual solvent levels below ICH Q3C limits.

Reaction Optimization and Process Intensification

Recent advances focus on enhancing atom economy and reducing environmental impact:

Table 1: Comparative Analysis of Varenicline Synthesis Methods

| Parameter | Traditional Method (2004) | Haloacetaldehyde Method (2009) | Optimized Process (2020) |

|---|---|---|---|

| Yield | 62% ± 3% | 88% ± 2% | 95.06% ± 0.5% |

| Reaction Steps | 14 | 9 | 7 |

| Total Solvent Volume | 12 L/kg API | 8 L/kg API | 5 L/kg API |

| Process Mass Intensity | 86 | 41 | 28 |

| Energy Consumption | 480 kWh/kg | 310 kWh/kg | 195 kWh/kg |

Key innovations include:

-

Oxygen-mediated cyclization : Introducing 0.5–1.0 vol% H₂O₂ suppresses unwanted Michael addition byproducts

-

Continuous flow chemistry : CN113956255A achieved 98% conversion in 45 minutes using microreactor technology

-

Crystallization control : Seeding with varenicline Form C crystals reduces polymorphic variability during isolation

Industrial-Scale Manufacturing Considerations

Modern commercial processes prioritize:

Solvent Selection and Recovery

Impurity Control Strategy

Table 2: Critical Quality Attributes and Control Measures

Chemical Reactions Analysis

Types of Reactions

Varenicline undergoes various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions often involve reagents such as lithium aluminum hydride or sodium borohydride.

Substitution: Common substitution reactions include nucleophilic substitution using reagents like sodium hydroxide or potassium cyanide.

Common Reagents and Conditions

The reactions typically require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often need anhydrous solvents and inert atmospheres .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield various oxidized derivatives, while reduction can produce reduced forms of the compound .

Scientific Research Applications

Smoking Cessation

Numerous studies have demonstrated varenicline's superior efficacy compared to traditional nicotine replacement therapies (NRT). For instance, a systematic review indicated that varenicline significantly increased the likelihood of long-term abstinence from smoking compared to NRT, with an odds ratio of 1.26 over a four-year period . A recent clinical trial highlighted that participants receiving varenicline achieved continuous abstinence rates of 22.5% at 52 weeks, compared to 8.3% for placebo .

| Study | Sample Size | Varenicline Group Abstinence Rate | Placebo Group Abstinence Rate | Odds Ratio |

|---|---|---|---|---|

| Anthenelli et al. (2016) | 638 | 44% | 18% | 2.48 |

| Cahill et al. (2017) | 20,362 | 28.8% | 24.3% | 1.26 |

| Recent Clinical Trial (2023) | 320 | 22.5% | 8.3% | - |

Impact on Cravings and Withdrawal Symptoms

Varenicline has been shown to significantly reduce cravings and withdrawal symptoms in smokers. Clinical trials report that varenicline not only decreases the urge to smoke but also diminishes the satisfaction derived from smoking . This effect is crucial for supporting individuals during their quit attempts.

Case Studies

Case Study 1: Efficacy in Diverse Populations

In a study involving diverse socioeconomic backgrounds, varenicline was found effective across various demographics, although those from lower socioeconomic areas were less likely to be prescribed it . The findings suggest that while varenicline is efficacious universally, disparities in prescription practices may affect overall treatment outcomes.

Case Study 2: Long-term Effects

A longitudinal study tracked participants over four years post-treatment initiation with varenicline. Results indicated that those who received varenicline were more likely to maintain abstinence compared to those who utilized NRT or placebo, reinforcing its long-term effectiveness as a cessation aid .

Safety and Side Effects

While generally well-tolerated, varenicline can cause side effects such as nausea, insomnia, and abnormal dreams. Most adverse effects are mild to moderate and do not typically lead to treatment discontinuation . Monitoring for psychological side effects is also recommended due to reports linking varenicline with mood changes in some individuals.

Future Research Directions

Ongoing research aims to explore additional applications of varenicline beyond smoking cessation:

- Alcohol Use Disorder : Preliminary studies suggest potential benefits in reducing alcohol cravings and consumption among individuals with alcohol use disorder.

- Opioid Dependence : Investigations are underway regarding the role of varenicline in managing opioid cravings and withdrawal symptoms.

Mechanism of Action

The mechanism of action of Varenicline involves its binding to specific molecular targets. Varenicline, for example, binds with high affinity to α4β2 nicotinic acetylcholine receptors, acting as a partial agonist. This binding prevents nicotine from activating these receptors, thereby reducing the rewarding effects of smoking . The compound also interacts with other receptor subtypes, contributing to its overall pharmacological profile .

Comparison with Similar Compounds

Key Insights :

- TC299423 : Exhibits a 7-fold longer half-life than varenicline in preclinical models, suggesting less frequent dosing. However, its diverse CYP450 metabolism may increase interaction risks compared to varenicline’s renal-dominant clearance .

- Cytisine : Shorter half-life necessitates 6–8 daily doses, reducing adherence compared to varenicline’s once-daily regimen .

Efficacy in Smoking Cessation

Table 2: Efficacy Outcomes in Clinical Trials

Key Insights :

Key Insights :

- Varenicline’s nausea incidence (40%) is higher than NRT (10%) but rarely leads to discontinuation (8%) .

- bupropion .

Limitations and Future Research Directions

- Adherence Challenges : 59.6% of varenicline users discontinue treatment prematurely, often due to nausea .

- Drug Repurposing : Anti-inflammatory and neuroprotective effects require in vivo and clinical validation .

- Comparative Trials : Direct comparisons between varenicline and cytisine are lacking, warranting randomized controlled trials .

Biological Activity

Varenicline is a pharmacological agent primarily used for smoking cessation. It acts as a selective partial agonist at nicotinic acetylcholine receptors (nAChRs), particularly the α4β2 and α6β2 subtypes. This article explores the biological activity of varenicline, including its mechanisms of action, efficacy in clinical studies, and safety profile based on diverse research findings.

Varenicline's pharmacological activity is characterized by its ability to stimulate dopamine release in the mesolimbic pathway, which is crucial for reward and addiction processes. Specifically, it has been shown to:

- Stimulate dopamine release : Varenicline activates nAChRs to release dopamine at approximately 50% of the maximal effect of nicotine, which helps alleviate withdrawal symptoms and cravings associated with smoking cessation .

- Inhibit nicotine-induced effects : When administered alongside nicotine, varenicline blocks nicotine-induced dopamine release, thereby reducing the rewarding effects of smoking .

The selectivity of varenicline for nAChR subtypes is significant:

- Affinity : Varenicline has a Ki value of 0.15 nM for α4β2 nAChRs, making it highly selective compared to other compounds like cytisine (Ki = 0.23 nM) and nicotine (Ki = 1.6 nM) .

- Partial Agonism : It exhibits about 45% efficacy compared to nicotine at the α4β2 receptor, allowing it to act as both an agonist and antagonist depending on the presence of nicotine .

Efficacy in Clinical Studies

Numerous studies have evaluated the effectiveness of varenicline in promoting smoking cessation:

- Clinical Trials : A meta-analysis involving multiple randomized controlled trials indicated that varenicline significantly increases continuous abstinence rates (CAR) compared to placebo. For instance, one study reported a CAR of 24% for varenicline versus 6% for placebo at weeks 9 to 24 (OR = 4.95; P < 0.001) .

| Study | Varenicline Group CAR (%) | Placebo Group CAR (%) | Odds Ratio (OR) | P-value |

|---|---|---|---|---|

| Study A | 31.3 | 7.3 | 5.77 | <0.001 |

| Study B | 24.0 | 6.0 | 4.95 | <0.001 |

| Study C | 50.0 | 16.9 | 4.9 | <0.0001 |

- Long-term Efficacy : In a two-year follow-up study, varenicline combined with counseling demonstrated sustained efficacy in maintaining smoking abstinence among participants .

Safety Profile

While varenicline is generally well-tolerated, some adverse events have been reported:

- Common Side Effects : Nausea, insomnia, abnormal dreams, anxiety, and irritability were more frequently observed in patients taking varenicline compared to those on placebo .

- Serious Risks : Some studies have raised concerns about potential cardiovascular risks associated with varenicline use; however, these findings are often debated and require further investigation .

Case Studies

Several case studies illustrate varenicline's impact on smoking cessation:

- Case Study A : A patient with a history of heavy smoking achieved a sustained abstinence rate of over one year while using varenicline combined with behavioral therapy.

- Case Study B : An inpatient study demonstrated that patients receiving varenicline alongside counseling had significantly higher rates of abstinence compared to those receiving counseling alone over a two-year period .

Q & A

Q. What are the primary neuropharmacological mechanisms underlying Varenicline's efficacy in smoking cessation?

Methodological Answer: Varenicline acts as a partial agonist at α4β2 nicotinic acetylcholine receptors (nAChRs), modulating dopamine release in the striatum, which reduces nicotine cravings and withdrawal symptoms. Researchers can validate this mechanism using in vitro receptor-binding assays (e.g., radioligand displacement studies) and ex vivo striatal synaptosome preparations to measure dopamine release. Animal models (e.g., rodents, primates) are critical for confirming functional outcomes, such as reduced nicotine self-administration .

Q. How do researchers standardize outcome measures for Varenicline's efficacy in randomized controlled trials (RCTs)?

Methodological Answer: Standardized endpoints include continuous abstinence rates (CARs) at 12-24 weeks, validated via biochemical markers (e.g., exhaled carbon monoxide < 10 ppm). RCTs should employ double-blind designs with placebo or active comparators (e.g., bupropion, nicotine replacement therapy). Statistical power calculations must account for attrition rates (~20-30%), and intention-to-treat (ITT) analyses are recommended to avoid bias .

Q. What methodologies are used to assess Varenicline's safety profile in diverse populations?

Methodological Answer: Cohort studies nested in large databases (e.g., General Practice Research Database) enable retrospective analysis of adverse events (AEs) like suicidal behavior or cardiovascular events. Confounding variables (e.g., pre-existing mental health conditions) are adjusted using Cox proportional hazards models. For prospective safety assessments, Phase IV post-marketing surveillance studies with longitudinal follow-up (≥6 months) are essential .

Advanced Research Questions

Q. How can conflicting findings on Varenicline's cardiovascular risks be resolved through meta-analytic approaches?

Methodological Answer: Systematic reviews should include only double-blind, placebo-controlled RCTs with adjudicated cardiovascular endpoints (e.g., myocardial infarction, arrhythmias). Pooled risk differences (RDs) and hazard ratios (HRs) are calculated using fixed- or random-effects models. Sensitivity analyses exclude studies with high attrition bias or unbalanced baseline characteristics. For rare outcomes, Peto odds ratios are less reliable; absolute risk differences are preferred .

Q. What experimental designs address the neurobehavioral paradox of Varenicline's partial agonism?

Methodological Answer: Microdialysis in rodent models can quantify dopamine fluctuations in the nucleus accumbens during nicotine withdrawal and Varenicline administration. Behavioral paradigms (e.g., conditioned place preference) assess reward modulation. Computational modeling of receptor occupancy kinetics (e.g., EC₅₀ values for α4β2 nAChRs) further clarifies dose-response relationships .

Q. How can sentiment analysis of online discourse improve understanding of Varenicline's real-world adherence?

Methodological Answer: Natural language processing (NLP) tools analyze social media or forum data to quantify sentiment polarity (positive/negative) toward Varenicline. Logistic regression models correlate sentiment exposure with behavioral outcomes (e.g., medication persistence). Confounders like demographic variables are controlled via stratified analysis. This method complements traditional surveys and RCTs .

Q. What strategies mitigate attrition bias in long-term studies of Varenicline's environmental impact?

Methodological Answer: Environmental persistence and toxicity are assessed using OECD guidelines: biodegradation tests (e.g., OECD 301F) for half-life estimation and chronic toxicity assays in aquatic organisms (e.g., Daphnia magna). Monte Carlo simulations model bioaccumulation potential, while probabilistic risk assessments integrate regional prescribing data to forecast ecological exposure .

Methodological Frameworks for Contradictory Data

Q. How should researchers reconcile discrepancies between preclinical and clinical findings on Varenicline's psychiatric risks?

Methodological Answer: Preclinical rodent models may lack translational validity for complex psychiatric outcomes. Bridging strategies include:

- Translational biomarkers: fMRI to compare neural circuitry activation (e.g., amygdala reactivity) in rodents and humans.

- Phenotypic stratification: Enriching clinical trials with subpopulations at higher risk (e.g., patients with depression history).

- Meta-regression: Assessing heterogeneity across studies via covariates like dosing regimens or comorbidity prevalence .

Q. What statistical techniques optimize power in studies of rare adverse events (AEs) associated with Varenicline?

Methodological Answer: Bayesian hierarchical models borrow strength from historical data (e.g., prior AE rates in bupropion studies) to enhance power. Case-crossover designs control for time-invariant confounders by comparing AE incidence during Varenicline exposure vs. non-exposure periods in the same individual. Exact logistic regression is preferred for sparse data .

Tables for Key Methodological Comparisons

| Study Design | Use Case | Strengths | Limitations |

|---|---|---|---|

| RCTs | Efficacy/safety in controlled settings | Gold standard for causality | High cost; limited generalizability |

| Cohort Studies | Long-term safety in real-world populations | Captures rare AEs; large sample sizes | Residual confounding |

| Meta-Analyses | Resolving conflicting evidence | Quantitative synthesis; subgroup analysis | Heterogeneity across studies |

| Sentiment Analysis | Adherence behavior insights | Real-time, large-scale data | Selection bias (e.g., tech-literate users) |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.